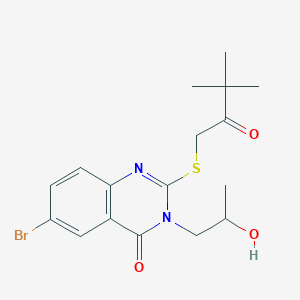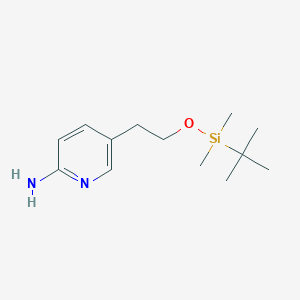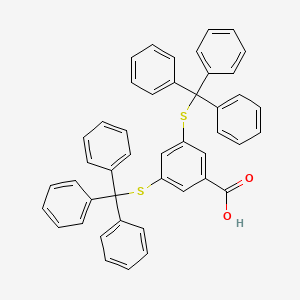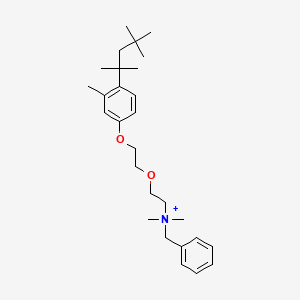![molecular formula C6H7BN4O2 B12819507 (2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a boronic acid group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. For instance, the reaction of 2-aminopyridine with a nitrile in the presence of an oxidizing agent such as sodium hypochlorite or manganese dioxide can yield the desired triazolo[1,5-a]pyridine scaffold .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. These methods allow for better control over reaction conditions, improved safety, and scalability. Additionally, the use of heterogeneous catalysts can enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of inhibitors targeting enzymes such as Janus kinases (JAK1, JAK2) and other kinases involved in disease pathways.
Material Science: It is utilized in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which allows for versatile functionalization through coupling reactions. This makes it a valuable building block for the synthesis of complex molecules with diverse biological activities.
Properties
Molecular Formula |
C6H7BN4O2 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H,(H2,8,10) |
InChI Key |
NBHXVGSRKRHFCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NC(=N2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
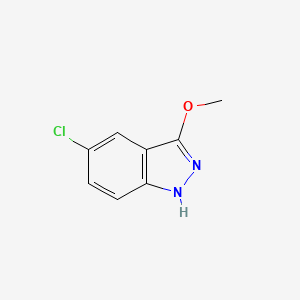
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)


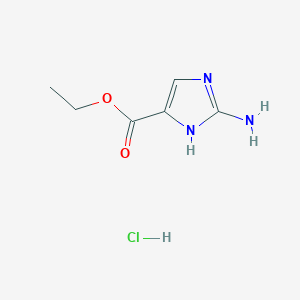
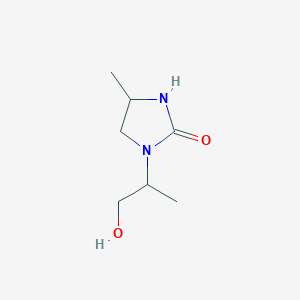

![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
